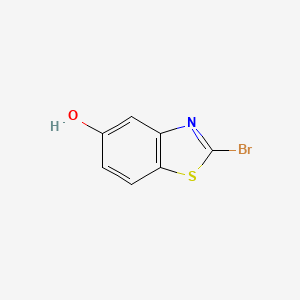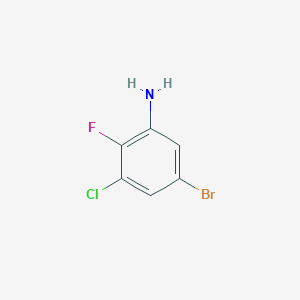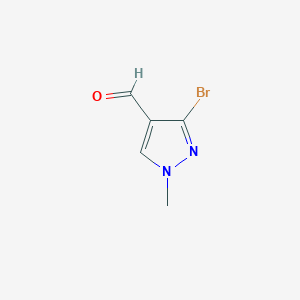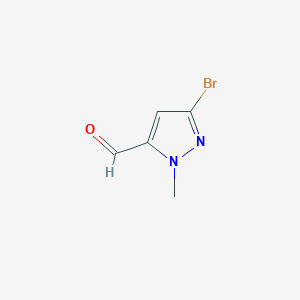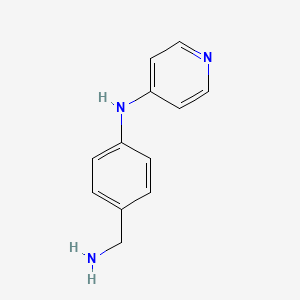
2,2-Dicyclobutylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Reactivity and Applications in Organic Synthesis
2,2-Dicyclobutylacetic acid is not directly mentioned in the literature; however, related cyclic compounds have been studied extensively, indicating potential applications and reactivity patterns that could be relevant. Compounds like 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) have been studied for their reactivity and inhibition of specific enzymes such as 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC exhibits submicromolar affinity as a slow-dissociating inhibitor, suggesting that structurally related compounds like this compound could possess similar reactivity or inhibitory properties (Liu et al., 2015). Additionally, the serendipity-oriented synthesis involving arylacetic acids and isocyanides leading to novel classes of polysubstituted pyrrolones and pyrrolidinediones underscores the versatility of these compounds in generating structurally diverse molecules (Basso et al., 2009).
Heterocyclic Compound Synthesis and Antibacterial Applications
The use of related compounds such as 4-(4-bromophenyl)-4-oxobut-2-enoic acid as starting materials for synthesizing a series of heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, highlights the potential of this compound in medicinal chemistry. The synthesized compounds from this study were found to exhibit antibacterial activities, suggesting that modifications of this compound could lead to bioactive molecules with potential therapeutic applications (El-Hashash et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, Biphenyl-2-carboxylic acid, provides some insight into the potential hazards of handling chemical compounds . It is recommended to avoid dust formation and breathing vapors, mist, or gas. For personal protection, it’s advised to use appropriate safety equipment .
Future Directions
Properties
IUPAC Name |
2,2-di(cyclobutyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9(7-3-1-4-7)8-5-2-6-8/h7-9H,1-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPRLHKATMVZNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

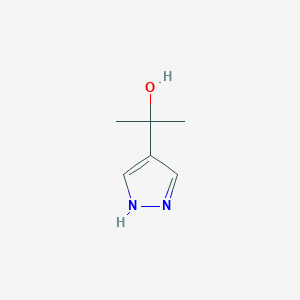

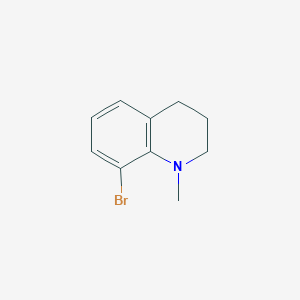
![6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one](/img/structure/B1380730.png)


